Product packaging for 1-Amino-1-(2,5-difluorophenyl)propan-2-OL(Cat. No.:)

1-Amino-1-(2,5-difluorophenyl)propan-2-OL

Cat. No.: B13041800
M. Wt: 187.19 g/mol
InChI Key: CKQXOSDBVJFTPB-UHFFFAOYSA-N
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Description

1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2NO B13041800 1-Amino-1-(2,5-difluorophenyl)propan-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-1-(2,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3

InChI Key

CKQXOSDBVJFTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)F)N)O

Origin of Product

United States

Contextualization of Fluorinated Chiral Amino Alcohols in Organic Chemistry and Medicinal Synthesis

Fluorinated chiral amino alcohols are a class of organic compounds that have garnered significant interest in medicinal and organic chemistry. researchgate.net The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds valuable in drug design. mdpi.comevitachem.com The fluorophenyl group, for instance, can increase the lipophilicity of a molecule, potentially enhancing its binding characteristics to receptors compared to its non-fluorinated counterparts. evitachem.com

In medicinal chemistry, fluorinated amino acids and their derivatives are essential building blocks for creating novel pharmaceuticals. nih.gov The presence of fluorine can lead to compounds with improved efficacy and pharmacokinetic profiles. mdpi.com For example, fluorinated compounds are utilized in the development of antipsychotic drugs, retinoids for dermatological and anticancer applications, and NK-1 receptor antagonists. nih.gov The chiral 1,2-amino alcohol motif is a key structural feature in many natural products and synthetic bioactive compounds, including drugs for treating hypertension and malaria. researchgate.netrsc.org

From an organic synthesis perspective, the development of methods to create these molecules with high stereoselectivity is a major area of research. researchgate.net Techniques such as asymmetric transfer hydrogenation and biocatalysis using enzymes like alcohol dehydrogenases and amine transaminases are employed to produce enantiomerically pure fluorinated amino alcohols. researchgate.netacs.org These stereoselective methods are crucial as the biological activity of chiral molecules is often dependent on a single enantiomer. acs.orgnih.gov

General Significance of Amino Alcohol Motifs As Chiral Building Blocks and Intermediates

Amino alcohols are versatile bifunctional molecules containing both an amino (-NH2) and a hydroxyl (-OH) group. scbt.com This dual functionality makes them crucial intermediates and building blocks in organic synthesis. scbt.com They are fundamental in the construction of complex molecules, serving as precursors for a wide array of other functionalities and molecular scaffolds. researchgate.net Their ability to participate in various chemical transformations allows for the synthesis of diverse and structurally complex targets. scbt.com

The chiral nature of many amino alcohols makes them invaluable in asymmetric synthesis. westlake.edu.cn Enantiomerically pure amino alcohols are used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control the stereochemical outcome of chemical reactions. nih.gov For example, derivatives of β-amino alcohols are commonly used to create chiral ligands that improve the steric directing effect in asymmetric catalysis. The development of new synthetic routes to access chiral β-amino alcohols efficiently is a significant focus, with methods like chromium-catalyzed asymmetric cross-coupling reactions being a recent advancement. westlake.edu.cn

Acyclic chiral building blocks derived from amino alcohols are particularly important for the total synthesis of natural products and other bioactive compounds. acs.org They are frequently used in the synthesis of amino acids, peptides, and other biologically relevant molecules. scbt.com The vicinal (1,2-) amino alcohol motif is a common structural feature in numerous pharmaceuticals and natural products. rsc.orgresearchgate.net Consequently, a vast amount of research is dedicated to developing elegant and efficient synthetic methodologies for their construction. researchgate.net

Rationale for Research Focus on 1 Amino 1 2,5 Difluorophenyl Propan 2 Ol and Analogues

Regio- and Stereoselective Formation of Amino Alcohol Scaffolds

The primary challenge in synthesizing specific amino alcohols like this compound from its corresponding epoxide precursor, 1-(2,5-difluorophenyl)-1,2-epoxypropane, lies in controlling both the regioselectivity and stereoselectivity of the amine addition. Regioselectivity dictates which of the two epoxide carbons the amine attacks, while stereoselectivity controls the three-dimensional arrangement of the resulting hydroxyl and amino groups.

The aminolysis of epoxides is a versatile and atom-economical reaction for forging the carbon-nitrogen bond essential to β-amino alcohols. Historically, this transformation required harsh conditions, such as heating with a large excess of the amine nucleophile. Modern methodologies, however, employ sophisticated catalytic systems to achieve high efficiency, selectivity, and yield under milder conditions.

In an unsymmetrical epoxide, such as the precursor to this compound, the amine can attack either the sterically less hindered terminal carbon or the benzylic carbon. The outcome is heavily influenced by the reaction conditions and, crucially, the choice of catalyst.

Under standard S_N2 conditions, nucleophilic attack typically occurs at the less sterically hindered carbon. However, in acid-catalyzed reactions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack is directed toward the more substituted carbon, which can better stabilize the developing positive charge.

Modern catalysis offers more nuanced control. For instance, dual-catalytic systems can invert the inherent reactivity. A vitamin B12/Nickel dual-catalytic system has been shown to direct the ring-opening of aryl epoxides to the less sterically hindered side, favoring the formation of linear products. The bulky vitamin B12 catalyst is proposed to attack the epoxide from the less sterically crowded position, overriding the electronic preference for attack at the benzylic site. This catalyst-based control is pivotal for accessing specific regioisomers that are otherwise difficult to obtain.

Catalyst SystemSubstrate ExampleMajor ProductRegioselectivity (Linear:Branched)Source(s)
Vitamin B12 / NiCl2(DME) Styrene OxideLinear AlcoholHigh selectivity for linear product,
Acetic Acid (Metal-free) Styrene OxideBranched Amino AlcoholExcellent selectivity for benzylic attack
Silica-bonded S-sulfonic acid Styrene OxideBranched Amino Alcohol (with aromatic amines)High ratio of benzylic attack
Silica-bonded S-sulfonic acid Styrene OxideLinear Amino Alcohol (with aliphatic amines)Preferential S_N2 attack at terminal carbon

The ring-opening of an epoxide via an S_N2 mechanism is inherently stereospecific, proceeding with inversion of configuration at the carbon center that is attacked. This means that if a single enantiomer of a chiral epoxide is used, the stereochemistry of the product is directly determined. For example, the reaction of an (R)-epoxide with an amine will yield an (R,S)- or (R,R)-amino alcohol, depending on the site of attack, with predictable stereochemistry.

To create a single enantiomer of a chiral amino alcohol from an achiral or meso-epoxide, a chiral catalyst is required. This process is known as asymmetric ring opening (ARO). Significant progress has been made in developing catalysts for enantioselective aminolysis. For instance, a scandium-bipyridine chiral complex has been used to catalyze the asymmetric ring opening of meso-epoxides with aromatic amines in water, affording chiral β-amino alcohols in high yields and with excellent enantioselectivities. Similarly, lanthanide(III) triflates are reported to catalyze completely anti-stereoselective and highly regioselective aminolysis of 1,2-epoxides.

In a move towards more sustainable and efficient chemical synthesis, microwave-assisted and solvent-free protocols for epoxide aminolysis have been developed. Microwave irradiation can dramatically reduce reaction times, often from many hours to just a few minutes, while improving yields. These methods have been successfully applied to both reactive and sterically hindered epoxides, often requiring only stoichiometric amounts of the reactants.

Solvent-free, or "neat," reaction conditions also offer significant advantages by reducing chemical waste and simplifying product purification. Several protocols describe the efficient ring-opening of epoxides with amines under solvent-free conditions, sometimes with gentle heating or in the presence of a catalyst, to afford β-amino alcohols in high yields and with high regioselectivity. Combining these approaches, such as performing microwave-assisted aminolysis in water, represents a particularly "green" and highly efficient synthetic strategy.

MethodCatalystSolventTimeYieldSource(s)
Conventional Heating Cyanuric chlorideNone1.5 - 4 h88-96%
Microwave Irradiation NoneWater10 - 15 min85-98%,
Conventional (Sealed Tube) NoneNoneNot SpecifiedHigh,
Microwave Irradiation VariousVariedReduced TimesGood to Excellent,

Lewis acids are highly effective catalysts for activating the epoxide ring towards nucleophilic attack. By coordinating to the epoxide oxygen, the Lewis acid polarizes the C-O bonds, making the carbon atoms more electrophilic and facilitating ring-opening. A wide variety of Lewis acids have been employed for this purpose.

Indium Tribromide (InBr₃): This catalyst has been shown to be effective in promoting a mild and efficient synthesis of β-amino alcohols from the aminolysis of epoxides.

Cobalt(II) Chloride (CoCl₂): Cobalt salts are not only useful for directing regioselectivity but also for catalyzing the aminolysis reaction itself, leading to β-amino alcohols with high selectivity.

Other Metal Halides: While CdCl₂ is a plausible Lewis acid catalyst, other divalent metal halides like zinc(II) perchlorate (B79767) have been explicitly reported as highly efficient catalysts for opening epoxides with amines under solvent-free conditions, showing excellent chemo-, regio-, and stereoselectivity.

Niobium Complexes: Although less common, complexes of early transition metals like Niobium can function as Lewis acids to activate epoxides for ring-opening reactions.

The choice of Lewis acid can influence the reaction's efficiency and selectivity, and many different metal salts have been successfully screened for this transformation.

Lewis Acid CatalystNucleophileSolventKey FeaturesSource(s)
Indium Tribromide Aromatic AminesDichloromethaneMild, efficient, regio- and chemoselective
Cobalt(II) Chloride AnilinesAcetonitrile (B52724)Highly regioselective
Zinc(II) Perchlorate AminesNoneHigh yields, excellent chemo-, regio-, stereoselectivity
Ferrocenium tetrafluoroborate AnilinesNoneEfficient, room temperature, regioselective

Sulfated Zirconia (SZ): This solid superacid has emerged as a highly efficient and reusable heterogeneous catalyst for the aminolysis of epoxides. It has been successfully used to promote the ring-opening of epoxides with various amines under solvent-free conditions, demonstrating excellent catalytic activity and selectivity. The catalyst can be easily recovered by filtration and reused multiple times without

Asymmetric Reduction of Prochiral Amino Ketones and Imines

One of the most direct and efficient strategies to obtain chiral amino alcohols is the asymmetric reduction of the carbonyl or imine group of a suitable prochiral precursor. This approach establishes the crucial stereocenter at the carbinol or amine-bearing carbon.

Asymmetric reductive amination catalyzed by transition metal complexes is a powerful method for producing chiral amines. rsc.org This technique often involves the reaction of a ketone with an amine to form an intermediate imine, which is then asymmetrically reduced using a chiral catalyst and a hydrogen source. rsc.org For example, an iridium-catalyzed dynamic kinetic resolution-asymmetric reductive amination has been successfully employed to synthesize a precursor to a pharmaceutical agent. rsc.org In this process, a racemic ketone was coupled with methylamine (B109427) in the presence of a chiral iridium catalyst and hydrogen gas to yield the desired amine product with high diastereoselectivity and good enantioselectivity. rsc.org While challenges such as achieving perfect stereoselectivity and broad substrate scope remain, this methodology represents a key strategy for asymmetric C-N bond reduction. rsc.org

Table 1: Example of Transition Metal-Catalyzed Asymmetric Reductive Amination

Catalyst SystemSubstratesProductYield (Isolated)Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Reference
Iridium catalyst 4 / H₂Racemic ketone 3 , Methylamine(3R,4R)-amine 3b 86%95%72% rsc.org

Borane reagents, particularly when used with chiral auxiliaries, are highly effective for the asymmetric reduction of prochiral ketones. rsc.org β-Chlorodiisopinocampheylborane (Ipc₂BCl or DIP-Chloride™) has proven to be a superior reagent in terms of both reaction rate and enantioselectivity for the reduction of various ketones, including those with fluorine substituents. researchgate.net A systematic study on the asymmetric reduction of 2-amino acetophenones demonstrated that while the related reagent Ipc₂BH provided only modest enantiomeric excesses, the use of Ipc₂BCl at low temperatures furnished the corresponding β-amino alcohols in high yields and excellent enantiomeric purities, ranging from 75% to 99% ee. researchgate.net The reagent is particularly effective for the reduction of perfluoroalkyl ketones, which can be reduced with very high enantioselectivity (92->99% ee). researchgate.net The general utility of chiral boranes extends to the reduction of α-, β-, and γ-keto acids and esters, consistently producing chiral hydroxy acids and esters with high enantioselectivity. researchgate.net

Table 2: Asymmetric Reduction of 2-Amino Acetophenones with B-Chlorodiisopinocampheylborane

ReagentSubstrate ClassProduct ClassAchieved Enantiomeric Excess (ee)Reference
(-)-B-Chlorodiisopinocampheylborane (Ipc₂BCl)2-Amino Acetophenonesβ-Amino Alcohols75-99% researchgate.net

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amines. acsgcipr.org Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the enantioselective reduction of C=N double bonds. acs.orgtaylorfrancis.com These enzymes can facilitate the asymmetric synthesis of a diverse range of primary, secondary, and tertiary chiral amines from various precursors. acs.org

Reductive aminases, a subclass of IREDs, are particularly noteworthy as they can catalyze the entire reductive amination sequence, beginning with a ketone and an amine, which form an imine intermediate in situ that is subsequently reduced. acs.orgresearchgate.net This biocatalytic approach is advantageous due to its exceptional chemo- and stereoselectivity under mild reaction conditions (near ambient temperature and neutral pH) and its use of renewable, biodegradable catalysts. acsgcipr.orgresearchgate.net The broad applicability of IREDs has progressed rapidly, moving from proof-of-concept studies to industrial-scale applications for the synthesis of valuable chiral amines. researchgate.net

Table 3: Overview of Biocatalytic Reductive Amination

Enzyme ClassReaction TypeKey FeaturesCofactorReference
Imine Reductases (IREDs) / Reductive Aminases (RedAms)Asymmetric reduction of imines; Reductive amination of ketonesHigh enantioselectivity; Mild reaction conditions; Environmentally benignNAD(P)H acsgcipr.orgacs.orgtaylorfrancis.comresearchgate.net

Carbon-Carbon Bond Forming Reactions for Propanol Backbone Construction

An alternative synthetic strategy involves constructing the carbon skeleton of the target molecule through stereoselective carbon-carbon bond formation, thereby creating the propanol backbone with the desired stereochemistry.

The Mannich reaction is a fundamental C-C bond-forming reaction that creates a β-amino carbonyl compound. When performed asymmetrically, it provides a powerful route to chiral β-amino acids, alcohols, and other valuable building blocks. nih.govnih.gov A significant advancement in this area is the development of a dinuclear Zn-Prophenol catalyzed direct Mannich reaction that utilizes fluorinated aromatic ketones as nucleophiles. nih.gov This method allows for the direct, highly enantio- and diastereoselective construction of β-fluoroamine structures that feature a fluorinated tetrasubstituted carbon center. nih.govnih.gov The reaction proceeds with excellent selectivity (up to 99% ee and >20:1 d.r.) and can be conducted on a gram scale with a low catalyst loading, highlighting its practical utility for accessing medicinally relevant chiral β-fluoroamines. nih.govnih.gov Another related approach involves the diastereoselective Mannich-type reaction of α-fluoro ketones with N-(tert-butylsulfinyl)imines, which also yields β-fluoroamine products with good diastereoselectivity. researchgate.net

Table 4: Zn-Prophenol Catalyzed Asymmetric Mannich Reaction

CatalystSubstrate ClassProduct MotifEnantioselectivity (ee)Diastereomeric Ratio (d.r.)Reference
Zn-ProphenolFluorinated aromatic ketones, Aldiminesβ-FluoroaminesUp to 99%>20:1 nih.govnih.gov

The asymmetric Michael addition is a cornerstone of enantioselective C-C bond formation. chemrxiv.org The Mukaiyama-Michael reaction, which employs silyl (B83357) enol ethers as nucleophiles, is a particularly versatile variant. An organocatalytic, highly enantioselective Mukaiyama-Michael addition of silyl enol ethers to α,β-unsaturated aldehydes has been developed using a chiral imidazolidinone catalyst. nih.gov This process generates δ-keto aldehydes, which are versatile synthetic intermediates, in high yields (56-87%) and with excellent enantioselectivities (85-97% ee). nih.gov The reaction is applicable to a wide array of silyl enol ethers and α,β-unsaturated aldehydes. nih.gov While this specific example uses α,β-unsaturated aldehydes as electrophiles, the principle extends to other Michael acceptors. The use of monofluorinated enol silyl ethers in such reactions would provide a direct route to constructing fluorinated carbon backbones, leveraging the unique reactivity imparted by the fluorine atom. rsc.org Organocatalysts like diphenylprolinol silyl ethers have also been shown to be effective in mediating asymmetric Michael additions, further expanding the toolkit for constructing complex chiral molecules. mdpi.comnih.gov

Table 5: Organocatalytic Asymmetric Mukaiyama-Michael Addition

CatalystNucleophileElectrophileProduct ClassYieldEnantioselectivity (ee)Reference
Chiral ImidazolidinoneSilyl enol ethersα,β-Unsaturated aldehydesδ-Keto Aldehydes56-87%85-97% nih.gov
Henry Reaction and Subsequent Reduction of β-Nitro Alcohols

The Henry, or nitroaldol, reaction is a powerful and classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org This reaction is highly valuable for the synthesis of β-nitro alcohols, which are versatile intermediates that can be readily converted to other functional groups, most notably β-amino alcohols through the reduction of the nitro group. wikipedia.org

The synthesis of this compound via the Henry reaction commences with the condensation of 2,5-difluorobenzaldehyde (B1295323) with nitroethane. This reaction is typically carried out in the presence of a base, and various catalytic systems, including chiral catalysts, have been developed to control the stereochemical outcome of the reaction. organic-chemistry.org The resulting β-nitro alcohol, 1-(2,5-difluorophenyl)-2-nitropropan-1-ol, is then subjected to a reduction step to furnish the desired β-amino alcohol.

A common and effective method for the reduction of the nitro group in the presence of a hydroxyl group is catalytic hydrogenation. Reagents such as Raney Nickel (Raney-Ni) in the presence of hydrogen gas are frequently employed for this transformation. commonorganicchemistry.comnih.gov This method is often preferred due to its efficiency and the relatively clean reaction profiles. Other reducing agents like iron in acidic media or tin(II) chloride can also be utilized. commonorganicchemistry.com

The diastereoselectivity of the Henry reaction can be influenced by the choice of catalyst and reaction conditions, allowing for the selective formation of either syn or anti diastereomers of the β-nitro alcohol. Subsequent reduction preserves the stereochemistry at the hydroxyl-bearing carbon, leading to the corresponding diastereomers of the β-amino alcohol.

Table 1: Illustrative Example of Henry Reaction for a Fluorinated Analog

AldehydeNitroalkaneCatalyst/BaseProduct (β-Nitro Alcohol)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
BenzaldehydeNitromethaneZinc triflate, DIPEA, N-methylephedrine(S)-2-nitro-1-phenylethan-1-ol-High wikipedia.org
Aromatic AldehydesNitromethaneQuinine derivativesChiral β-nitro alcohols-High wikipedia.org

Note: Specific yield and stereoselectivity for the reaction of 2,5-difluorobenzaldehyde with nitroethane would be dependent on the specific catalytic system employed.

Aldol (B89426) and Azo-Aldol Condensations

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds through the reaction of an enol or enolate with a carbonyl compound. nih.gov For the synthesis of this compound, a crossed aldol reaction between an enolate derived from propanal and 2,5-difluorobenzaldehyde could be envisioned. The resulting β-hydroxy aldehyde could then be converted to the corresponding amino alcohol through subsequent chemical transformations, such as reductive amination. The development of organocatalysis has provided powerful tools for controlling the enantioselectivity of aldol reactions. semanticscholar.org

The Azo-Aldol reaction is a related transformation that involves the reaction of an enolate with a diazenyl compound as the electrophile, leading to the formation of α-hydrazino carbonyl compounds. These intermediates can be further elaborated to access amino alcohol structures. While a powerful tool, specific applications to the synthesis of 1-aryl-1-amino-2-propanol derivatives are less commonly reported compared to other methods.

Multi-Component and Cascade Synthesis Strategies

Multi-component reactions (MCRs) and cascade (or domino) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.gov These strategies are particularly attractive for the construction of complex molecules like fluorinated amino alcohols from simple starting materials.

1,3-Dipolar Cycloaddition of Carbonyl Ylides to Aldimines

The 1,3-dipolar cycloaddition of carbonyl ylides with aldimines represents a powerful three-component approach to the synthesis of α-hydroxy-β-amino esters, which can be subsequently converted to β-amino alcohols. Carbonyl ylides are typically generated in situ from the reaction of diazo compounds with a metal catalyst, such as rhodium(II) or copper(I) complexes. These reactive intermediates then undergo a [3+2] cycloaddition with an aldimine to form an oxazolidine (B1195125) ring. Hydrolysis of the oxazolidine yields the desired syn-α-hydroxy-β-amino ester. While no specific examples with 2,5-difluorophenyl substituted aldimines are readily available in the literature, this methodology is general and applicable to a wide range of substrates.

1,3-Dipolar Cycloaddition of Azomethine Ylides to Aldehydes

The 1,3-dipolar cycloaddition of azomethine ylides to aldehydes is another highly effective multi-component strategy for the synthesis of β-amino alcohols. nih.govnih.gov Azomethine ylides can be generated from various precursors, including the condensation of α-amino acids with aldehydes or the ring-opening of aziridines. nih.gov In a three-component reaction, an α-amino acid, an aldehyde (in this case, 2,5-difluorobenzaldehyde), and another component can react to form a complex pyrrolidine (B122466) or oxazolidine intermediate, which upon further transformation, can yield the desired amino alcohol. nih.govnih.gov The stereochemical outcome of these reactions can often be controlled with high precision through the use of chiral catalysts or auxiliaries. nih.gov

Table 2: Examples of Catalysts Used in Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides

Catalyst SystemDipolarophileProduct TypeEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidMethylene-indolinonesSpirooxindolesHigh nih.gov
Ag(I) or Cu(I) with Chiral LigandsAlkenesSubstituted PyrrolidinesHigh nih.gov

Strategies for Introducing Fluorine into the Amino Alcohol Scaffold

The introduction of fluorine atoms can be achieved either by starting with pre-fluorinated building blocks or by direct fluorination at a later stage of the synthesis. The former approach is often more reliable and predictable in terms of regioselectivity.

Use of Fluorinated Building Blocks and Reagents

The most straightforward approach to the synthesis of this compound involves the use of commercially available or readily synthesized fluorinated starting materials. mdpi.com In this context, 2,5-difluorobenzaldehyde serves as a key building block. sigmaaldrich.com This aldehyde can be subjected to the various synthetic transformations outlined above, such as the Henry reaction or multicomponent reactions, to construct the desired amino alcohol scaffold with the difluorophenyl moiety already in place.

The use of fluorinated building blocks offers several advantages:

Predictable Regiochemistry: The positions of the fluorine atoms are pre-determined, avoiding issues with regioselectivity that can arise during direct fluorination of an aromatic ring.

Availability: Many simple fluorinated aromatic compounds are commercially available.

Compatibility: The fluorine atoms are generally stable to a wide range of reaction conditions used in subsequent steps.

Recent advances in fluorine chemistry have also introduced a variety of fluorinating reagents, such as fluoroalkyl amino reagents (FARs), that can be used to introduce fluorinated groups onto organic molecules. mdpi.com While not directly applicable to the synthesis of the aromatic difluoro pattern in the target molecule, these reagents are crucial for the synthesis of other types of fluorinated amino alcohols.

Stereoselective Fluorination and Fluoroalkylation Methodologies

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for creating carbon-fluorine bonds is of great interest in synthetic chemistry. For complex molecules like this compound, achieving high stereocontrol during fluorination or fluoroalkylation is crucial.

Advanced methodologies for stereoselective fluorination often rely on the use of chiral auxiliaries or catalysts. One prominent strategy involves the use of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), in conjunction with chiral entities to control the stereochemical outcome. For instance, the Evans chiral auxiliary has been successfully employed in aldol reactions to direct the introduction of fluorine. mdpi.com This approach involves attaching the chiral auxiliary to a substrate, performing the electrophilic fluorination where the auxiliary shields one face of the molecule, and then cleaving the auxiliary to yield the enantiomerically enriched fluorinated product. mdpi.com While not directly demonstrated on this compound, this methodology is applicable to structurally related β-hydroxy carboxylic acid derivatives, which can be precursors to β-amino alcohols.

Another powerful technique is the palladium-catalyzed β-C(sp³)–H fluorination, guided by a chiral ligand. acs.org This method allows for the direct conversion of a C-H bond to a C-F bond at a specific position, which is a highly efficient and atom-economical approach. For example, using a quinoline-based ligand, it is possible to achieve the fluorination of α-amino acid derivatives with high stereoselectivity. acs.org This strategy has been used to synthesize a variety of unnatural, enantiopure fluorinated α-amino acids from readily available starting materials like L-alanine. acs.org

Fluoroalkylation, the introduction of a fluorinated alkyl group, can be achieved stereoselectively using fluorinated building blocks. For example, the asymmetric reduction of β-enamino esters derived from fluorinated imidoyl chlorides provides access to β-fluoroalkyl β-amino acid derivatives. nih.gov The diastereoselectivity of this reduction can be controlled by using a chiral auxiliary. nih.gov Similarly, a three-component condensation involving an optically active aldehyde, a boronic acid, and an amine can produce anti-α-(difluoromethyl)-β-amino alcohols stereoselectively. nih.gov

Table 1: Examples of Stereoselective Fluorination and Fluoroalkylation Reactions This table is interactive. Click on the headers to sort the data.

Starting Material Type Reagent/Catalyst Product Type Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Reference
N-Acyl Oxazolidinone LHMDS, NFSI β-Fluoro Carbonyl 91:9 d.r. mdpi.com
Alanine Derivative Pd(OAc)₂, Quinoline Ligand β-Fluoro-α-amino Acid >20:1 d.r., 94% ee acs.org
γ-Fluorinated β-enamino ester ZnI₂/NaBH₄, Chiral Auxiliary β-Fluoroalkyl β-amino acid Moderate to good d.r. nih.gov

Synthesis via N-tert-Butylsulfinyl Imines

The use of N-tert-butylsulfinyl imines represents one of the most powerful and versatile strategies for the asymmetric synthesis of chiral amines, including β-amino alcohols. nih.gov This methodology, pioneered by Ellman, relies on the use of enantiomerically pure N-tert-butanesulfinamide as a chiral auxiliary. nih.govacs.org The sulfinamide is condensed with an appropriate aldehyde or ketone, such as 2,5-difluorobenzaldehyde, to form a chiral N-tert-butylsulfinyl imine. nih.gov

The tert-butanesulfinyl group serves multiple critical roles in the synthesis. Firstly, it activates the imine's C=N bond for nucleophilic addition. Secondly, it acts as a potent chiral directing group, effectively shielding one face of the imine and forcing the incoming nucleophile to attack from the opposite face, thus establishing the desired stereochemistry at the newly formed stereocenter. nih.govua.es The high diastereoselectivity of these additions is generally attributed to a rigid, six-membered, chair-like transition state where the nucleophile coordinates to the metal cation, which is also chelated by the sulfinyl oxygen and the imine nitrogen. ua.es

For the synthesis of this compound, the corresponding chiral N-tert-butylsulfinyl imine derived from 2,5-difluorobenzaldehyde would be treated with a suitable methyl nucleophile, such as a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi). Following the diastereoselective addition of the methyl group, the resulting sulfinamide intermediate is readily cleaved under mild acidic conditions to afford the free amino alcohol, this compound, in high enantiomeric purity. nih.govnih.gov

This approach has been successfully applied to a wide array of substrates, demonstrating its broad utility in preparing vicinal amino alcohols and other valuable chiral amine derivatives. acs.orgacs.org For example, the reaction of N-tert-butanesulfinyl imines with zinc homoenolates generated from cyclopropanols yields anti-amino alcohols with high regio- and stereoselectivity. ua.esacs.org The versatility of this method allows for the synthesis of either enantiomer of the target amine simply by choosing the corresponding (R)- or (S)-enantiomer of N-tert-butanesulfinamide as the starting material. acs.org The review of N-(tert-butylsulfinyl)polyfluoroalkyl imines further highlights their utility as substrates for creating enantiomerically enriched polyfluoroalkyl amines and amino alcohols. researchgate.net

Table 2: Diastereoselective Additions to N-tert-Butylsulfinyl Imines for Amino Alcohol Synthesis This table is interactive. Click on the headers to sort the data.

Imine Substrate Nucleophile/Reagent Product Type Yield Diastereomeric Ratio (d.r.) Reference
(S)-N-(Benzylidene)-tert-butanesulfinamide MeMgBr α-Methylbenzylamine Derivative 98% 94:6 nih.gov
(R)-N-(4-methoxybenzylidene)-tert-butanesulfinamide Et₂Zn/CuCN·2LiCl (from cyclopropanol) anti-Vicinal Amino Alcohol 65% 88:12 ua.es
(S)-N-(Aryl)-tert-butanesulfinyl imine Zn/In, Allyl Bromide Homoallylic Amine High High acs.org
N-tert-butanesulfinyl ketimine (CF₃) NaBH₄ Trifluoromethyl Amine 66-85% 90-98% de researchgate.net

Diastereomeric Salt Formation and Crystallization-Based Resolution

One of the most established and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org This technique leverages the different physicochemical properties, particularly solubility, of diastereomers. For a basic compound such as the amino alcohol this compound, this involves reacting the racemic mixture with an enantiomerically pure chiral acid. libretexts.org The resulting diastereomeric salts can then be separated by fractional crystallization. wikipedia.org

The success of diastereomeric salt resolution hinges on the appropriate selection of a chiral resolving agent. This choice is often empirical and may require screening a variety of agents to find one that forms a well-defined, crystalline salt with a significant solubility difference between the two diastereomers. wikipedia.orgclockss.org For resolving chiral amines, common resolving agents are chiral carboxylic acids.

Key considerations for selecting a resolving agent include:

Acid-Base Chemistry : A strong interaction, such as salt formation between the amine group of the target compound and an acidic resolving agent, is fundamental. wikipedia.org

Structural Rigidity and Interactions : The agent should facilitate the formation of a rigid crystal lattice with multiple points of interaction (e.g., hydrogen bonding, π-π stacking) to effectively discriminate between the enantiomers.

Availability and Cost : The resolving agent should be readily available in high enantiomeric purity and be economically viable, especially for large-scale applications. libretexts.org

Examples of acidic resolving agents used for chiral amines include tartaric acid and its derivatives (like dibenzoyl-L-tartaric acid), camphorsulfonic acid, and mandelic acid. wikipedia.orgresearchgate.netrsc.org The screening process typically involves reacting the racemic amine with a panel of candidate chiral acids in various solvents to identify the conditions that yield a crystalline salt of one diastereomer. clockss.org

Once a suitable resolving agent is identified, the process must be optimized to maximize both the yield and the enantiomeric excess (e.e.) of the desired enantiomer. Key parameters for optimization include the choice of solvent, temperature profile during crystallization, and the stoichiometry of the resolving agent. clockss.orgrsc.org The solvent system is particularly crucial, as it directly influences the solubility of the diastereomeric salts. rsc.org Studies on similar compounds, such as 1-(2-hydroxyphenyl)ethylamines, have shown that aqueous alcohol mixtures can be highly effective by reinforcing the hydrogen-bonding network within the crystal structure of the less soluble salt. rsc.org

The following table illustrates a hypothetical optimization process for the resolution of racemic this compound using an acidic resolving agent.

Table 1: Hypothetical Data for Optimization of Diastereomeric Salt Resolution

Resolving AgentSolvent SystemTemperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Target Enantiomer (%)
(L)-Tartaric AcidMethanol (B129727)204585
(L)-Tartaric AcidEthanol/Water (9:1)204292
(L)-Tartaric AcidEthanol/Water (9:1)53898
Dibenzoyl-(L)-tartaric AcidAcetone204890
Dibenzoyl-(L)-tartaric AcidIsopropanol204495
Dibenzoyl-(L)-tartaric AcidIsopropanol040>99

This table is for illustrative purposes and represents plausible outcomes based on established chemical principles.

Chromatographic Enantioseparation Techniques

Chromatographic methods offer powerful and versatile alternatives for both analytical and preparative-scale separation of enantiomers. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. mdpi.com

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary chromatographic techniques used for chiral separations.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used technique for chiral separations due to its versatility and wide range of available CSPs. mdpi.com For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support) are highly effective. nih.govmdpi.com Other successful CSPs include Pirkle-type phases, which are designed based on the principle of three-point interaction, and macrocyclic antibiotic phases. phenomenex.comresearchgate.net The separation can be performed in various modes, including normal-phase, reversed-phase, and polar organic mode, by adjusting the mobile phase composition. mdpi.comchromatographyonline.com

Gas Chromatography (GC) : Chiral GC is suitable for volatile and thermally stable compounds. mdpi.com Direct separation can be achieved using a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.cz For non-volatile compounds like this compound, derivatization of the amino and hydroxyl groups is typically required to increase volatility. Alternatively, an indirect method can be used where the enantiomers are first reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral GC column. mdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC) : SFC has emerged as a powerful technique for chiral separations, offering advantages of high speed and lower consumption of toxic organic solvents compared to HPLC. chromatographyonline.com It often uses the same polysaccharide-based CSPs that are effective in HPLC. nih.gov The mobile phase typically consists of supercritical CO2 mixed with a small amount of an alcohol modifier, such as methanol or ethanol. chromatographyonline.comchromatographyonline.com

Table 2: Common Chiral Stationary Phases for Enantioseparation of Amino Alcohols

CSP TypeCommon Trade NamesSeparation PrincipleTypical Analytes
Polysaccharide-basedChiralpak®, Chiralcel®Hydrogen bonding, dipole-dipole, steric interactionsBroad range, including amino alcohols, acids, and neutral compounds
Pirkle-type (Brush-type)(R,R)-Whelk-O® 1π-π interactions, hydrogen bonding, dipole-dipoleAromatic compounds, including amino alcohols and amides
Cyclodextrin-basedCyclobond®, Rt-βDEX™Inclusion complexation, hydrogen bondingCompounds that fit into the cyclodextrin cavity
Macrocyclic AntibioticChirobiotic™Hydrogen bonding, steric hindrance, ionic interactionsAmino acids, peptides, amino alcohols

Chiral chromatography can be performed on both an analytical and a preparative scale.

Analytical Scale : The goal is to determine the enantiomeric ratio or enantiomeric excess of a sample. This requires high-resolution separation to achieve baseline separation of the enantiomeric peaks, typically using columns with a small internal diameter (e.g., 4.6 mm) and low sample loading. google.com

Preparative Scale : The objective is to isolate and purify larger quantities of a single enantiomer. nih.gov This involves using wider columns, higher flow rates, and larger injection volumes. While HPLC is commonly used, SFC is increasingly favored for preparative separations due to the ease of removing the mobile phase (CO2) and the potential for higher throughput. nih.gov

Table 3: Comparison of Typical Analytical and Preparative Chiral Chromatography Parameters

ParameterAnalytical ScalePreparative Scale
Column Internal Diameter 2.1 - 4.6 mm> 20 mm
Particle Size 1.6 - 5 µm5 - 20 µm
Flow Rate (HPLC) 0.5 - 2.0 mL/min20 - 100+ mL/min
Flow Rate (SFC) 2 - 5 g/min 50 - 500+ g/min
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g)
Primary Goal Quantitation (e.g., e.e.%)Isolation and Purification

Kinetic Resolution Methods

Kinetic resolution is a powerful method that relies on the difference in the reaction rates of two enantiomers with a chiral catalyst or reagent. In this process, one enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. A significant advantage is the potential for very high enantioselectivity. However, a major drawback is that the theoretical maximum yield for the unreacted enantiomer is 50%, as the other enantiomer is consumed or converted into a different product.

For this compound, potential kinetic resolution strategies could involve:

Enzyme-Catalyzed Acylation : Using a lipase (B570770) enzyme to selectively acylate the hydroxyl or amino group of one enantiomer.

Asymmetric Synthesis : A related approach is asymmetric synthesis, where a chiral catalyst is used to produce predominantly one enantiomer from a prochiral starting material, avoiding the need for resolution altogether. wikipedia.org

While highly effective, developing a kinetic resolution process requires significant effort in screening enzymes or catalysts and optimizing reaction conditions to achieve both high conversion and high enantioselectivity.

Enzymatic Kinetic Resolution (e.g., Amine Transaminases)

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to resolve a racemic mixture. nih.govacs.org In this process, one enantiomer of the racemate is preferentially converted into a product by the enzyme, leaving the unreacted substrate enriched in the other enantiomer. nih.gov The efficiency of this process is determined by the enzyme's enantioselectivity (E-value), conversion rate, and the enantiomeric excess (e.e.) of both the product and the remaining substrate. acs.org

Amine transaminases (ATAs) are a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that are particularly well-suited for the kinetic resolution of chiral amines. mbl.or.kr They catalyze the transfer of an amino group from a chiral amine to a keto acceptor, or from an amino donor to a prochiral ketone. frontiersin.org In a kinetic resolution setting with a racemic mixture of this compound, an (R)- or (S)-selective ATA would selectively deaminate one of the enantiomers.

For instance, an (S)-selective ATA would convert the (S)-enantiomer of this compound to the corresponding ketone, 1-(2,5-difluorophenyl)-2-hydroxypropan-1-one, while leaving the (R)-enantiomer largely unreacted. This would result in a mixture containing the (R)-amine in high enantiomeric excess and the ketone product. The success of this resolution depends on the substrate specificity and enantioselectivity of the chosen ATA. Protein engineering and directed evolution have been extensively used to develop ATAs with improved activity and selectivity towards non-natural substrates, including those with bulky or fluorinated substituents. frontiersin.org

While no specific data for the enzymatic kinetic resolution of this compound using amine transaminases is available, the general parameters for such a reaction are presented in the hypothetical data table below, based on typical results for similar substrates.

Table 1: Hypothetical Data for Enzymatic Kinetic Resolution of (±)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL using an Amine Transaminase

EntryAmine Transaminase (ATA) VariantAmino AcceptorConversion (%)e.e. of Substrate (%)e.e. of Product (%)E-value
1(R)-selective ATA-1Pyruvate48>99 (S)98 (R)>150
2(S)-selective ATA-2Pyruvate50>99 (R)>99 (S)>200
3Engineered ATA-3 (S)-selectiveFumarate5198 (R)97 (S)120

Dynamic Kinetic Resolution and Racemization-Resolution Coupling

A significant limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. acs.orgnih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, achieving a yield of up to 100%. acs.org

For the DKR of this compound, a system would need to be established where the enzymatic resolution by an ATA is coupled with a compatible racemization method for the amine. The racemization of amines can be challenging and often requires transition-metal catalysts, which must be compatible with the enzyme and the reaction conditions. acs.orgnih.gov

A chemoenzymatic DKR process would involve the use of a stereoselective enzyme (like an ATA or a lipase for acylation) and a metal catalyst for racemization. nih.gov The racemization of the unreacted enantiomer of this compound could potentially be achieved using a palladium-based catalyst, which has been shown to be effective for the racemization of various primary amines. nih.gov The key challenge lies in finding a harmonious set of conditions (solvent, temperature, pH) where both the enzyme and the metal catalyst exhibit high activity and stability. nih.gov

Alternatively, a fully biocatalytic DKR could be envisioned, where a second enzyme, a racemase, is used to interconvert the amine enantiomers. researchgate.netdntb.gov.ua However, the availability of efficient amine racemases is limited. A more recent approach involves using a pair of enantiocomplementary transaminases. researchgate.net For example, an (S)-selective ATA could be paired with a less active (R)-selective ATA. In the presence of a suitable amino donor/acceptor pair, this system can lead to the deracemization of the racemic amine, funneling it towards one enantiomer.

Given the absence of specific research on the DKR of this compound, the following table presents hypothetical data illustrating the potential outcomes of such a process.

Table 2: Hypothetical Data for Dynamic Kinetic Resolution of (±)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

EntryResolution MethodRacemization CatalystProductYield (%)e.e. (%)
1(R)-selective ATA-1 AcylationPd/C(R)-N-acetyl-1-Amino-1-(2,5-difluorophenyl)propan-2-OL92>99
2(S)-selective Lipase AcylationRu-complex(S)-N-acetyl-1-Amino-1-(2,5-difluorophenyl)propan-2-OL8898
3(S)-selective ATA-2 DeaminationAmine Racemase(R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL95>99

Chemical Transformations and Derivatization Reactions of 1 Amino 1 2,5 Difluorophenyl Propan 2 Ol

Functional Group Interconversions at the Amino and Hydroxyl Centers

The amino and hydroxyl groups of 1-Amino-1-(2,5-difluorophenyl)propan-2-ol can undergo a variety of functional group interconversions, which are fundamental transformations in organic synthesis. ub.edufiveable.meimperial.ac.uk These reactions alter the inherent properties of the molecule, paving the way for subsequent synthetic steps.

The primary amine can be transformed into a wide array of other nitrogen-containing functional groups. For instance, it can be converted to an azide (B81097) (N₃) through diazotization followed by substitution with an azide salt. vanderbilt.edu This azide can then be reduced back to an amine or participate in cycloaddition reactions. Furthermore, the amino group can be oxidized or undergo reactions to form imines, nitriles, or other nitrogenous heterocycles.

The secondary hydroxyl group is also amenable to numerous interconversions. fiveable.me Oxidation of the secondary alcohol can yield the corresponding ketone, a versatile intermediate for carbon-carbon bond formation. Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities. vanderbilt.edu Dehydration of the alcohol can lead to the formation of an alkene.

These interconversions are crucial for modifying the molecule's reactivity and enabling its incorporation into larger, more complex structures. The choice of reagents and reaction conditions is critical to achieve the desired transformation selectively without affecting other parts of the molecule.

Formation of Amides, Esters, and Ethers for Synthetic Utility

The amino and hydroxyl groups of this compound serve as convenient handles for the formation of amides, esters, and ethers, which are important functional groups in many synthetic targets.

Amide Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form amides. nih.govgoogle.comyoutube.com This reaction is one of the most common methods for creating a stable linkage and is widely used in peptide synthesis and the construction of various bioactive molecules. google.comnih.gov The reaction is typically facilitated by a coupling agent, such as a carbodiimide, or by activating the carboxylic acid. The resulting amide bond is generally robust and resistant to hydrolysis.

Esterification: The secondary hydroxyl group can be acylated to form esters. researchgate.netmdpi.com This is typically achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. researchgate.net Esterification can be used to protect the hydroxyl group during subsequent synthetic steps or to introduce a specific functional moiety.

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.comscience.gov This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. masterorganicchemistry.com This reaction provides a means to introduce a variety of alkyl or aryl groups to the oxygen atom, expanding the structural diversity of the derivatives.

These derivatization reactions are fundamental in leveraging this compound as a versatile building block for more complex molecular architectures.

Cyclization Reactions and Synthesis of Nitrogen/Oxygen Heterocycles from Amino Alcohol Precursors

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal precursor for the synthesis of various nitrogen and oxygen-containing heterocyclic compounds. wikipedia.orgingentaconnect.com These cyclic structures are prevalent in many pharmaceuticals and natural products.

One of the most common cyclization reactions involving amino alcohols is the formation of oxazolines. wikipedia.orgmdpi.comnih.gov This can be achieved through a dehydration reaction of an N-acylated amino alcohol. The initial step involves the formation of an amide by reacting the amino group with a carboxylic acid or its derivative. Subsequent cyclization, often promoted by a dehydrating agent or acid catalyst, leads to the formation of the five-membered oxazoline (B21484) ring. ingentaconnect.commdpi.com The stereochemistry at the carbon bearing the hydroxyl group can influence the stereochemical outcome of the cyclization.

Similarly, other heterocyclic systems can be accessed. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinones. Depending on the reagents and reaction conditions, larger ring systems such as morpholines or other N,O-heterocycles can also be synthesized. These intramolecular cyclization reactions are often efficient due to the proximity of the reacting functional groups. rsc.orgresearchgate.netmdpi.com

The ability to form these heterocyclic scaffolds from this compound highlights its utility as a key starting material for the synthesis of structurally diverse and potentially biologically active molecules.

Incorporation as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The chiral nature of this compound, which can exist as different stereoisomers, makes it a valuable candidate for applications in asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands and auxiliaries that can induce enantioselectivity in a wide range of chemical transformations. rsc.orgcapes.gov.brscilit.com

When used as a chiral ligand, the amino and hydroxyl groups of the molecule can coordinate to a metal center, creating a chiral environment around the catalytically active site. This chiral pocket can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. Chiral amino alcohol ligands have been successfully employed in various metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. rsc.orgacs.org

As a chiral auxiliary, the molecule can be temporarily attached to a substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved off, yielding the enantiomerically enriched product.

The presence of the 2,5-difluorophenyl group can influence the electronic and steric properties of the resulting catalyst or auxiliary, potentially fine-tuning its reactivity and selectivity. The development of new chiral ligands based on the this compound scaffold could lead to more efficient and selective asymmetric transformations.

Utilization as Building Blocks in Constructing Complex Molecular Architectures

Due to its inherent functionality and chirality, this compound serves as a valuable building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry and materials science. mdpi.commdpi.comenamine.net The term "building block" refers to a molecule that can be readily incorporated into a larger structure through reliable chemical reactions. nih.govnih.gov

The presence of the primary amine and secondary alcohol allows for a stepwise and controlled elaboration of the molecule. For instance, the amine can be used as a point of attachment for a peptide chain, while the alcohol can be modified to introduce other functionalities or link to another molecular fragment. The difluorophenyl group can also play a significant role, influencing the conformational preferences and biological activity of the final molecule. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability and binding affinity. chemrxiv.org

This building block approach is central to diversity-oriented synthesis, where a common starting material is used to generate a library of structurally diverse compounds for biological screening. mdpi.com The strategic application of the chemical transformations discussed in the previous sections allows chemists to systematically build complexity and explore the chemical space around the this compound core. This approach is instrumental in the discovery of new therapeutic agents and functional materials.

Computational and Theoretical Investigations of 1 Amino 1 2,5 Difluorophenyl Propan 2 Ol Molecular Structure and Reactivity

Quantum Chemical Characterization

Quantum chemical characterization involves a suite of computational techniques to model the electronic structure and energy of a molecule. These methods are foundational for predicting its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. arxiv.orgsemanticscholar.org This is achieved by optimizing the molecular structure to find the lowest energy conformation. arxiv.org For molecules like 1-Amino-1-(2,5-difluorophenyl)propan-2-OL, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netmdpi.com The accuracy of these predictions is critical, as the geometric parameters directly influence the molecule's spectroscopic and electronic properties. Studies on similar amino alcohol derivatives have shown that the introduction of substituent groups, such as the difluorophenyl ring, can cause significant strain and changes in bond parameters. nih.gov

Table 1: Representative Predicted Geometrical Parameters from DFT Calculations (Note: The following data is illustrative of typical outputs from DFT calculations and is based on general chemical principles, as specific literature for this exact compound is not available.)

ParameterPredicted Value (Illustrative)
C-C (propanol backbone)1.53 Å
C-N (amino group)1.47 Å
C-O (hydroxyl group)1.43 Å
C-F (phenyl ring)1.35 Å
C-C-N Angle110.5°
C-C-O Angle109.8°

This interactive table demonstrates the kind of data obtained from DFT geometry optimizations.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govnih.govresearchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For this compound, these calculations would help identify characteristic frequencies for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-F stretches of the difluorophenyl ring, and various C-H and C-C vibrations. evitachem.com A comparison between the scaled theoretical frequencies and experimental spectra allows for a detailed and accurate assignment of the vibrational modes. nih.govnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. semanticscholar.orgmaterialsciencejournal.org A smaller energy gap suggests higher reactivity. semanticscholar.org For this compound, analysis would likely show the HOMO localized on the electron-rich amino and phenyl groups, while the LUMO may be distributed across the aromatic ring. Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and excitation energies, which correspond to UV-Visible absorption spectra. materialsciencejournal.org These calculations help understand intramolecular charge transfer (ICT) phenomena, where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation. semanticscholar.orgmaterialsciencejournal.org

Table 2: Key Electronic Parameters from DFT (Illustrative) (Note: This table presents typical parameters derived from electronic structure analysis.)

ParameterDescriptionIllustrative Value
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE)Difference between LUMO and HOMO energies5.3 eV
Excitation EnergyEnergy required for the first electronic transition4.8 eV

This interactive table highlights the electronic properties that can be calculated to assess reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface. researchgate.net Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.de For this compound, the MEP map would likely show negative potential around the electronegative oxygen, nitrogen, and fluorine atoms, identifying them as sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net Regions of positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Conformational Analysis and Tautomeric Equilibria

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.com By systematically rotating the bonds (e.g., the C-C bonds in the propanol (B110389) chain and the bond connecting the phenyl ring), a potential energy surface can be mapped to locate the energy minima corresponding to stable conformers. mdpi.com

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. While less common for a saturated amino alcohol like this, theoretical calculations can explore the possibility and energetic favorability of any potential tautomeric forms, ensuring a comprehensive understanding of the compound's chemical space. mdpi.com For instance, the relative stability of different rotamers (conformers arising from rotation around single bonds) is a key aspect that would be investigated. mdpi.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental for the structural elucidation and characterization of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural elucidation and purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Amino-1-(2,5-difluorophenyl)propan-2-ol.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this specific molecule, one would expect distinct signals for the aromatic protons, the methine protons of the C1 and C2 carbons, the methyl protons, and the protons of the amino and hydroxyl groups. The splitting patterns (spin-spin coupling) would help to establish the connectivity between adjacent protons.

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show distinct peaks for each of the nine carbon atoms in the molecule, with the carbons attached to fluorine exhibiting characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR is a crucial technique. It provides information on the chemical environment of the fluorine atoms and can be used to confirm their positions on the aromatic ring. The coupling between the two fluorine atoms and with neighboring protons would be observable.

While specific spectral data for this compound is not readily published, analysis of related structures, such as 2-(2,5-difluoro-phenyl)-pyrrolidine, demonstrates the utility of these NMR techniques in characterizing the difluorophenyl moiety. For general reference, the chemical shifts of protons and carbons in various organic molecules can be found in comprehensive databases.

Table 1: Hypothetical ¹H NMR and ¹³C NMR Data Interpretation for this compound

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Aromatic-H7.0 - 7.3 (m)115-160 (multiple, with C-F coupling)
CH-NH₂~4.0 (d)~55
CH-OH~3.8 (m)~70
CH₃~1.1 (d)~20
NH₂variableN/A
OHvariableN/A

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its structure. The nominal mass of this compound is approximately 187.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is invaluable for assessing the purity of the compound by separating it from any impurities and identifying them based on their mass-to-charge ratio.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique requires the formation of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. Although no published crystal structure for this compound was found, the crystal structure of related compounds, such as 1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, illustrates the detailed structural information that can be obtained. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for resolving its enantiomers to determine enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable additive, would be developed to separate the main compound from any starting materials, by-products, or degradation products.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of this compound. The separation of enantiomers of other chiral amino alcohols and fluorinated amino acids has been successfully demonstrated using various CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides. nih.govsigmaaldrich.comcsic.esnih.gov The development of a successful chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The relative peak areas would then be used to calculate the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Method Parameters for Amino Alcohol Separation

Parameter Typical Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based)
Mobile Phase Hexane/Ethanol or Acetonitrile/Methanol (B129727) with additives (e.g., trifluoroacetic acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)

Note: This table provides a general example and specific conditions would need to be optimized for the target compound.

Gas Chromatography (GC) and Chiral GC

Gas Chromatography (GC) can also be utilized for the analysis of this compound, particularly for assessing volatile impurities. Due to the polar nature and relatively low volatility of amino alcohols, derivatization is often required to convert the analyte into a more volatile and thermally stable compound. Common derivatizing agents include trifluoroacetic anhydride (B1165640). nih.gov

Similar to HPLC, chiral GC, employing a chiral capillary column, can be used for the determination of enantiomeric excess. The separation of enantiomers of various amino alcohols and amines has been achieved using this technique, often after derivatization. nih.govresearchgate.net The choice of the chiral stationary phase is critical for achieving enantiomeric resolution.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.comresearchgate.net This technology utilizes columns packed with sub-2 µm particles, which provides superior separation efficiency. austinpublishinggroup.com The operation of UPLC systems at higher pressures (up to 15,000 psi or 1030 bar) than traditional HPLC systems is necessary to accommodate the smaller particle sizes and maintain optimal flow rates. waters.com The ACQUITY UPLC system is a holistically designed instrument that minimizes system volume to take full advantage of the small particle technology, leading to sharper and more resolved peaks. waters.com

The primary advantage of UPLC for the analysis of pharmaceutical compounds like this compound is the considerable reduction in analysis time. austinpublishinggroup.com For instance, a chromatographic run that might take several minutes in HPLC can often be completed in under a minute with UPLC, while maintaining or even enhancing the separation resolution. researchgate.net This high-throughput capability is invaluable in pharmaceutical development and quality control, where rapid analysis of multiple samples is often required. researchgate.net The increased sensitivity of UPLC is also beneficial, particularly for impurity profiling, where trace-level components must be accurately detected and quantified. mdpi.com The reduction in particle size leads to narrower peaks, which in turn increases the peak height and the signal-to-noise ratio, thereby improving detection limits. austinpublishinggroup.com Furthermore, the faster analysis times and lower flow rates associated with UPLC lead to a significant decrease in solvent consumption, making it a more environmentally friendly and cost-effective technique. austinpublishinggroup.comresearchgate.net

The transition from HPLC to UPLC methods is a growing trend in analytical laboratories seeking greater efficiency. austinpublishinggroup.com The technology's ability to deliver faster and more sensitive separations makes it a powerful tool for analyzing a wide range of compounds, including amino acids, proteins, and various small molecules in complex matrices. mdpi.com

Table 1: Comparison of Typical HPLC and UPLC Operational Parameters

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3.5 - 5 µm < 2 µm austinpublishinggroup.com
Column Dimensions 4.6 mm x 150/250 mm 2.1 mm x 50/100 mm
Operating Pressure 2,000 - 6,000 psi 10,000 - 15,000 psi waters.com
Typical Flow Rate 1 - 2 mL/min 0.2 - 0.5 mL/min mdpi.com
Analysis Time 10 - 30 min 1 - 5 min researchgate.netresearchgate.net
Resolution Good Very High austinpublishinggroup.com
Sensitivity Standard Enhanced austinpublishinggroup.com
Solvent Consumption High Low researchgate.net

Derivatization Strategies for Enhanced Analytical Detection (e.g., HPLC/FLD after derivatization)

For compounds that lack a strong chromophore or fluorophore, such as this compound, direct detection by UV or fluorescence (FLD) detectors in HPLC can be challenging, resulting in poor sensitivity. nih.gov Chemical derivatization is a powerful strategy to overcome this limitation. thermofisher.com This pre-column technique involves reacting the analyte with a labeling reagent to form a derivative that possesses desirable properties for detection, such as strong fluorescence. thermofisher.comnih.gov This not only enhances detection sensitivity and selectivity but can also improve the chromatographic behavior of the analyte. thermofisher.com

The primary amino group in this compound is an ideal target for derivatization. Reagents like o-phthalaldehyde (B127526) (OPA), when combined with a thiol like 3-mercaptopropionic acid, react rapidly with primary amines under mild conditions to form highly fluorescent isoindole derivatives. nih.gov These derivatives can be detected with high sensitivity by an FLD. nih.gov Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also reacts with primary amines to produce stable, fluorescent derivatives. thermofisher.com While OPA derivatives can sometimes have stability issues, FMOC derivatives are generally more stable. nih.govchromforum.org

Beyond enhancing detection sensitivity, derivatization is a key strategy for the chiral separation of enantiomers on achiral columns, an approach known as the indirect method. chiralpedia.com Since this compound contains a chiral center, separating its enantiomers is critical for pharmaceutical applications. This is achieved by reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction creates a pair of diastereomers, which have different physicochemical properties and can be separated on a standard reversed-phase column. chiralpedia.com Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-known CDA that reacts with amino groups to form diastereomers that can be resolved by HPLC. nih.govjuniperpublishers.com Other chiral derivatizing agents include (S)-α-methoxybenzyl isocyanate (MIB) and various benzofurazan-derived reagents like NBD-Cl (4-chloro-7-nitrobenzofurazane), which can be used to create fluorescent diastereomers, allowing for both chiral separation and sensitive detection. nih.govnih.govyakhak.org

Table 2: Selected Derivatization Reagents for Primary Amines in HPLC Analysis

Reagent Abbreviation Target Functional Group Purpose Detection Method
o-Phthalaldehyde (with thiol) OPA Primary Amines Fluorescence Enhancement Fluorescence (FLD) nih.gov
9-Fluorenylmethyl chloroformate FMOC-Cl Primary & Secondary Amines Fluorescence Enhancement Fluorescence (FLD) thermofisher.com
Dansyl Chloride Dns-Cl Primary & Secondary Amines, Phenols Fluorescence Enhancement UV, Fluorescence (FLD) nih.gov
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's Reagent) Primary Amines Chiral Separation UV nih.govjuniperpublishers.com
4-Chloro-7-nitrobenzofurazane NBD-Cl Primary & Secondary Amines Chiral Separation & Fluorescence Enhancement Fluorescence (FLD) yakhak.orgmdpi.com
(S)-α-Methoxybenzyl isocyanate MIB Amines Chiral Separation UV nih.gov

Applications in Advanced Organic Synthesis Research and Precursor Chemistry

Chiral Building Blocks in the Total Synthesis of Natural Products and Complex Molecules

As a chiral molecule, 1-Amino-1-(2,5-difluorophenyl)propan-2-ol possesses the inherent three-dimensional structure necessary to serve as a chiral building block. Such building blocks are fundamental starting points in the stereoselective synthesis of complex molecular architectures, including natural products and their analogues. The defined stereocenters of the amino alcohol moiety can be used to control the stereochemistry of subsequent reaction steps, a critical aspect in the synthesis of biologically active compounds where specific enantiomers or diastereomers are required. However, based on the available research, specific examples of its incorporation into the total synthesis of natural products are not prominently documented. Its primary documented application lies in its use as a precursor for synthetic bioactive molecules rather than the total synthesis of naturally occurring ones.

Development of Novel Chiral Ligands and Auxiliaries for Asymmetric Catalysis

The structural framework of this compound, containing both an amino and a hydroxyl group, is characteristic of scaffolds used in the design of chiral ligands and auxiliaries. These chemical tools are employed in asymmetric catalysis to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. In principle, the amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that directs incoming reactants. Despite this potential, current research literature does not extensively cover the development or application of this specific compound as a novel chiral ligand or auxiliary in asymmetric catalysis.

Precursors and Intermediates in the Research and Development of Fluorinated Bioactive Analogues

The most significant application of this compound is as a key intermediate in the synthesis of fluorinated analogues of known bioactive compounds. The 2,5-difluorophenyl group is a feature incorporated into various research compounds to modulate properties such as metabolic stability, binding affinity, and lipophilicity.

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. nih.gov Research into new DPP-4 inhibitors is an active field, with a focus on improving potency and selectivity. mdpi.comepa.gov

The 2,5-difluorophenyl moiety is a key structural component in the design of certain novel DPP-4 inhibitors. For instance, a series of tri-2,3,5-substituted tetrahydropyran (B127337) analogues incorporating this group were synthesized and evaluated for their DPP-4 inhibitory activity. nih.govdocumentsdelivered.com Optimization of this series led to the identification of a clinical candidate, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, which demonstrated high potency and selectivity. nih.govdocumentsdelivered.com The synthesis of such complex molecules often involves intermediates that feature the core structure of an amino alcohol attached to a difluorophenyl ring, highlighting the role of compounds like this compound as foundational precursors.

DPP-4 Inhibitor Analogue Research Key Findings Citations
Tetrahydropyran AnaloguesA series of novel tri-2,3,5-substituted tetrahydropyran analogues containing a 2,5-difluorophenyl group were synthesized. nih.gov, documentsdelivered.com
Clinical CandidateOptimization led to compound 23, a potent and selective DPP-4 inhibitor selected as a clinical candidate. nih.gov, documentsdelivered.com
SelectivityAchieving selectivity over related enzymes like DPP8 and DPP9 is important for a favorable safety profile. epa.gov

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters between lipoproteins, and its inhibition has been explored as a strategy to modify cholesterol levels. nih.gov Inhibiting CETP can lead to lower levels of low-density lipoprotein cholesterol (LDL-C) and increased levels of high-density lipoprotein cholesterol (HDL-C). nih.govnih.gov Several CETP inhibitors, including torcetrapib, dalcetrapib, and anacetrapib, have been investigated in large clinical trials. nih.gov While the 2,5-difluorophenyl structural motif is common in medicinal chemistry, the available research does not establish a direct link or a clear role for this compound as a specific precursor in the synthesis of the major CETP inhibitors that have been clinically evaluated.

The development of new antifungal agents is critical due to increasing resistance to existing drugs. nih.govnih.gov Azole antifungals, such as fluconazole (B54011), are widely used and act by inhibiting the enzyme 14-α lanosterol (B1674476) demethylase, which is essential for the synthesis of ergosterol (B1671047) in the fungal cell membrane. nih.govnih.gov

Fluconazole is chemically named 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. nih.govnih.gov A significant body of research has focused on creating analogues of fluconazole by modifying its structure to improve efficacy and overcome resistance. nih.govnih.govnih.gov These modifications often target the aromatic ring. nih.govnih.gov However, this research consistently involves the 2,4-difluorophenyl isomer. The available scientific literature does not indicate that the 2,5-difluorophenyl isomer, and by extension this compound, is a common precursor for the development of fluconazole analogues. nih.govnih.govnih.govklivon.comlgcstandards.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-1-(2,5-difluorophenyl)propan-2-OL, and what are their comparative yields and purity profiles?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-(2,5-difluorophenyl)propan-2-one using ammonia and a reducing agent like sodium cyanoborohydride. Alternative routes include chiral resolution of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid). Reported yields range from 45–75%, with purity >95% confirmed by HPLC and NMR . Optimization of reaction conditions (solvent, temperature) is critical to minimize fluorophenyl ring side reactions.

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic techniques?

  • Methodological Answer : Chiral centers can be resolved via:

  • Optical Rotation : Compare experimental [α]D values with literature data for enantiopure standards.
  • NMR : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to assign configurations via chemical shift disparities in 19F^{19}\text{F} or 1H^{1}\text{H} NMR .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of fluorinated amino alcohols like this compound, and how does fluorine substitution impact chiral resolution efficiency?

  • Methodological Answer : Enantiomeric separation can be achieved using:

  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol. Fluorine’s electronegativity enhances diastereomeric interactions, improving resolution .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer. Fluorine’s steric effects may reduce enzyme-substrate compatibility, requiring solvent optimization .

Q. How do computational methods (e.g., DFT) predict the reactivity and intermolecular interactions of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) can model:

  • Hydrogen Bonding : Fluorine’s electron-withdrawing effect strengthens NH/OH interactions, influencing catalyst binding in asymmetric synthesis.
  • Reactivity : Predict regioselectivity in reactions (e.g., fluorophenyl ring vs. amino alcohol group) using Fukui indices .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of fluorinated amino alcohols across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity Variations : Validate compound purity (>98%) via LC-MS and elemental analysis before biological assays.
  • Stereochemical Differences : Ensure enantiomeric excess (>99%) is confirmed, as biological activity may vary between enantiomers .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What are the best practices for handling and storing amino alcohols with fluorinated aromatic groups to ensure lab safety and compound stability?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the amino group.
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis; fluorinated aromatics may release HF under extreme conditions .
  • Stability Monitoring : Conduct periodic NMR/HPLC checks to detect degradation (e.g., ring defluorination or amine oxidation) .

Structural and Functional Analysis

Q. How can researchers correlate the electronic effects of 2,5-difluoro substitution with the compound’s physicochemical properties?

  • Methodological Answer :

  • pKa Determination : Use potentiometric titration to measure amino group basicity; fluorine’s inductive effect lowers pKa (~8.5–9.0 vs. ~10.2 for non-fluorinated analogs).
  • Solubility Studies : Assess logP via shake-flask method; fluorination increases hydrophobicity (logP ~1.2 vs. ~0.5 for non-fluorinated analogs) .

Q. What role does this compound play in asymmetric catalysis, and how is its performance benchmarked against non-fluorinated analogs?

  • Methodological Answer :

  • Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Ru for ketone hydrogenation). Fluorine enhances electron-deficient metal centers, improving enantioselectivity (e.g., 90% ee vs. 75% for non-fluorinated ligands).
  • Kinetic Studies : Compare turnover frequencies (TOF) and activation energies via Eyring plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.